REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[CH3:11].CN(C=O)C.C(Cl)(=O)C([Cl:20])=O>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:20])=[O:7])=[CH:4][C:3]=1[CH3:11]
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Name
|
|
Quantity
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52.55 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.2 L
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
29.56 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
sparging through 2.5 N sodium hydroxide
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C(=O)Cl)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |